molecular formula C10H16N4O B11752614 4-Methoxy-5-(piperazin-1-yl)pyridin-2-amine

4-Methoxy-5-(piperazin-1-yl)pyridin-2-amine

Cat. No.: B11752614
M. Wt: 208.26 g/mol
InChI Key: KOPFOLOXMRLYRA-UHFFFAOYSA-N
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Description

4-Methoxy-5-(piperazin-1-yl)pyridin-2-amine is an organic compound that features a pyridine ring substituted with a methoxy group and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-5-(piperazin-1-yl)pyridin-2-amine typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like dichloromethane or dimethyl sulfoxide and catalysts to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-5-(piperazin-1-yl)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a pyridine derivative with additional oxygen functionalities, while substitution reactions could introduce various functional groups onto the pyridine ring .

Scientific Research Applications

4-Methoxy-5-(piperazin-1-yl)pyridin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-Methoxy-5-(piperazin-1-yl)pyridin-2-amine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The piperazine moiety can interact with biological molecules, potentially inhibiting or activating specific pathways. The exact mechanism would depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methylpiperazin-1-yl)pyridin-2-amine
  • 5-(4-Isopropylpiperazin-1-yl)pyridin-2-amine
  • 5-(4-Benzylpiperazin-1-yl)pyridin-2-amine

Uniqueness

4-Methoxy-5-(piperazin-1-yl)pyridin-2-amine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds that may lack this functional group .

Properties

Molecular Formula

C10H16N4O

Molecular Weight

208.26 g/mol

IUPAC Name

4-methoxy-5-piperazin-1-ylpyridin-2-amine

InChI

InChI=1S/C10H16N4O/c1-15-9-6-10(11)13-7-8(9)14-4-2-12-3-5-14/h6-7,12H,2-5H2,1H3,(H2,11,13)

InChI Key

KOPFOLOXMRLYRA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC=C1N2CCNCC2)N

Origin of Product

United States

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